Methyl 2-Hydroxy-2-methoxyacetate
Overview
Description
Methyl 2-Hydroxy-2-methoxyacetate is a chemical compound with the molecular formula C4H8O4 and a molecular weight of 120.1 g/mol . This compound is a colorless, hygroscopic liquid that is sensitive to moisture and volatile . It is used as a chemical reagent in various pharmaceutical syntheses, including the preparation of Bryostatin 1 derivatives, which act as protein kinase C inhibitors in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Hydroxy-2-methoxyacetate can be synthesized through the esterification of glycolic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
HOCH2COOH+CH3OH→HOCH2COOCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Hydroxy-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-2-methoxyacetate.
Reduction: Formation of methyl 2-hydroxy-2-methoxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-Hydroxy-2-methoxyacetate is widely used in scientific research due to its versatility as a chemical reagent. Some of its applications include:
Mechanism of Action
The mechanism of action of methyl 2-Hydroxy-2-methoxyacetate involves its interaction with specific molecular targets and pathways. In the context of cancer therapy, it acts as a precursor for the synthesis of Bryostatin 1 derivatives, which inhibit protein kinase C (PKC). PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, these derivatives can modulate signaling pathways and exert anti-cancer effects .
Comparison with Similar Compounds
Methyl 2-Hydroxy-2-methoxyacetate can be compared with other similar compounds, such as:
Methyl glycolate: Similar in structure but lacks the methoxy group.
Ethyl 2-Hydroxy-2-methoxyacetate: Similar but with an ethyl group instead of a methyl group.
Methyl 2-methoxy-2-hydroxyacetate: Similar but with different positioning of functional groups.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct reactivity and applications in synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 2-hydroxy-2-methoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJJVYHDJVQFSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864900 | |
Record name | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19757-97-2 | |
Record name | Methyl 2-hydroxy-2-methoxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19757-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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